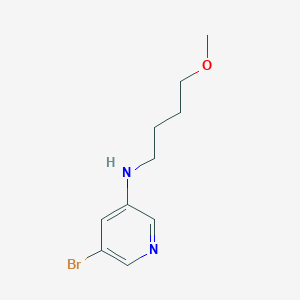![molecular formula C15H12Cl2N2O B6647650 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one](/img/structure/B6647650.png)
1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one, also known as DMBI, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzimidazoles and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one involves its ability to bind to the active site of the target enzyme and inhibit its activity. It has been found to interact with the ATP-binding site of protein kinase CK2, thereby preventing the transfer of phosphate groups to target proteins. This leads to the inhibition of various cellular processes that are regulated by the target enzyme.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and neuroprotective effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which are involved in neuroinflammation. It has also been found to protect neurons against oxidative stress-induced damage.
実験室実験の利点と制限
One of the advantages of using 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one in lab experiments is its high potency and specificity for the target enzyme. It has been found to be more potent than other inhibitors of protein kinase CK2 such as TBB and DRB. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the use of 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one in scientific research. One of the areas of interest is its potential use as a therapeutic agent for the treatment of cancer and neuroinflammatory diseases. This compound has been found to have potent anti-cancer and anti-inflammatory effects in preclinical studies. Another area of interest is the development of more potent and selective inhibitors of protein kinase CK2 based on the structure of this compound. This could lead to the development of new drugs for the treatment of various diseases that are associated with abnormal CK2 activity.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used as a potent inhibitor of protein kinase CK2. This compound has potential applications in the treatment of cancer and neuroinflammatory diseases, and future research could lead to the development of new drugs based on its structure.
合成法
The synthesis of 1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one involves the reaction of 2,5-dichlorobenzyl chloride with 3-methylbenzimidazol-2-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization or column chromatography.
科学的研究の応用
1-[(2,5-Dichlorophenyl)methyl]-3-methylbenzimidazol-2-one has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell growth and differentiation. This compound has also been found to inhibit the activity of other enzymes such as cyclin-dependent kinases and glycogen synthase kinase 3β.
特性
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]-3-methylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c1-18-13-4-2-3-5-14(13)19(15(18)20)9-10-8-11(16)6-7-12(10)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJXUBVFOOQRJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[2-(2-Ethyl-1,3-thiazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B6647591.png)
![2-[[2-(Methoxymethyl)-1,3-thiazole-4-carbonyl]amino]acetic acid](/img/structure/B6647597.png)


![N-[[1-(3-fluoropyridine-4-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B6647609.png)

![3-fluoro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B6647624.png)
![N-[2-(cyclopropylsulfonylamino)ethyl]cyclopropanecarboxamide](/img/structure/B6647643.png)
![5-[(3-Methylsulfanylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647657.png)
![1-[(5-Bromopyridin-3-yl)amino]propan-2-ol](/img/structure/B6647659.png)

